molecular formula C18H19N3O B3087231 1-(2,6-dimethylphenyl)-3-(2-methoxyphenyl)-1H-pyrazol-5-amine CAS No. 1171896-46-0

1-(2,6-dimethylphenyl)-3-(2-methoxyphenyl)-1H-pyrazol-5-amine

Cat. No.: B3087231
CAS No.: 1171896-46-0
M. Wt: 293.4 g/mol
InChI Key: SYTGMQNAUSQPOF-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-3-(2-methoxyphenyl)-1H-pyrazol-5-amine is a synthetic organic compound characterized by its unique structural features. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-(2,6-dimethylphenyl)-3-(2-methoxyphenyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,6-dimethylphenylhydrazine with 2-methoxybenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the desired pyrazole derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2,6-Dimethylphenyl)-3-(2-methoxyphenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

Scientific Research Applications

1-(2,6-Dimethylphenyl)-3-(2-methoxyphenyl)-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties, making it a subject of interest in pharmacological studies.

    Medicine: Due to its biological activities, it is explored for the development of new therapeutic agents targeting various diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial applications where pyrazole derivatives are required.

Mechanism of Action

The mechanism of action of 1-(2,6-dimethylphenyl)-3-(2-methoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Its anticancer properties could be linked to the induction of apoptosis in cancer cells through the activation of caspase pathways.

Comparison with Similar Compounds

1-(2,6-Dimethylphenyl)-3-(2-methoxyphenyl)-1H-pyrazol-5-amine can be compared with other pyrazole derivatives, such as:

    1-Phenyl-3-(2-methoxyphenyl)-1H-pyrazol-5-amine: Similar structure but lacks the dimethyl substitution, which may affect its biological activity and chemical reactivity.

    1-(2,6-Dichlorophenyl)-3-(2-methoxyphenyl)-1H-pyrazol-5-amine: Contains chlorine substituents instead of methyl groups, potentially altering its pharmacological profile and environmental stability.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical properties and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2,6-dimethylphenyl)-5-(2-methoxyphenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-12-7-6-8-13(2)18(12)21-17(19)11-15(20-21)14-9-4-5-10-16(14)22-3/h4-11H,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTGMQNAUSQPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=CC(=N2)C3=CC=CC=C3OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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